
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine, also known as DCTP, is a pyrimidine-based compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Syntheses and Anti-inflammatory Activities
Pyrimidines, including derivatives similar to the compound of interest, have been extensively studied for their pharmacological effects. Rashid et al. (2021) explored the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives, highlighting their potential as anti-inflammatory agents due to their inhibitory response against vital inflammatory mediators (Rashid et al., 2021).
Anti-Alzheimer's Agents
Das et al. (2021) reviewed the medicinal chemistry of pyrimidine derivatives as potential anti-Alzheimer's agents. Their study emphasizes the SAR-based approach to understand the pharmacological advancements of pyrimidine moieties, suggesting these compounds could play a significant role in developing treatments for neurological disorders (Das et al., 2021).
Optical Sensors
Jindal and Kaur (2021) discussed biologically significant pyrimidine-appended optical sensors, indicating the utility of pyrimidine derivatives in creating sensitive materials for detecting various biological and chemical substances (Jindal & Kaur, 2021).
Catalysis in Medicinal Chemistry
Parmar et al. (2023) highlighted the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, essential for medicinal and pharmaceutical applications. This review underlines the synthetic versatility and broad applicability of pyrimidine derivatives in drug development (Parmar et al., 2023).
Optoelectronic Materials
Lipunova et al. (2018) reviewed the application of pyrimidine and quinazoline derivatives in optoelectronic materials, showcasing their importance in developing novel materials for electronic devices and sensors. The study demonstrates the critical role of pyrimidine derivatives in advancing material science, particularly in fabricating materials for organic light-emitting diodes and solar cells (Lipunova et al., 2018).
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2O2S/c1-2-23(21,22)12-19-10(6-11(20-12)13(16,17)18)7-3-4-8(14)9(15)5-7/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQYHJREUGMOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2609610.png)
![1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609611.png)
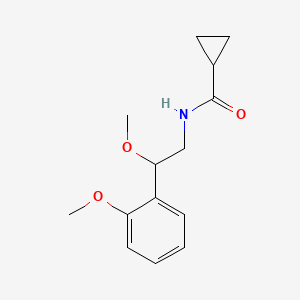


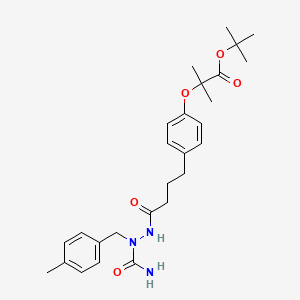


![5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2609620.png)
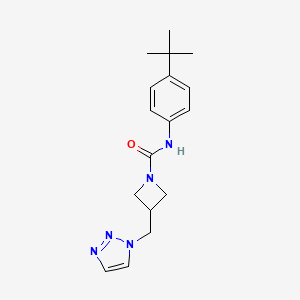
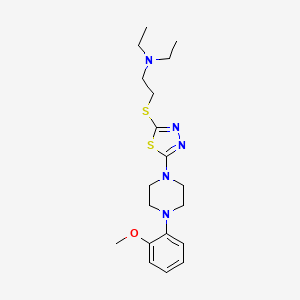
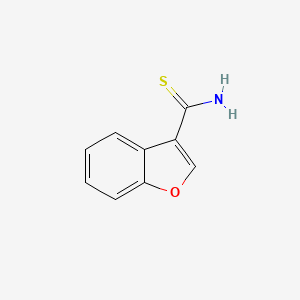
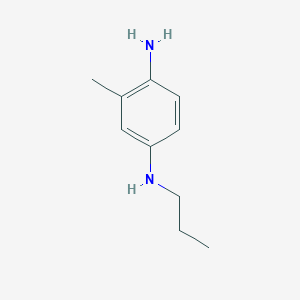
![2-(benzo[d]thiazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2609632.png)